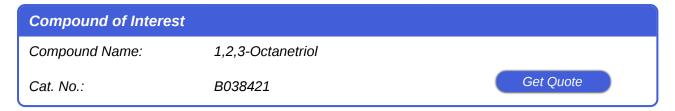


# Synthesis and Structural Characterization of 1,2,3-Octanetriol: A Comprehensive Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and structural characterization of **1,2,3-octanetriol**. The document details a robust synthetic methodology, comprehensive protocols for structural elucidation, and presents expected quantitative data in a structured format for ease of comparison.

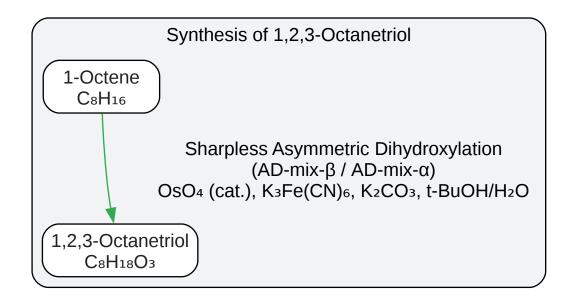
## Synthesis of 1,2,3-Octanetriol

The synthesis of vicinal triols such as **1,2,3-octanetriol** is most effectively achieved through the dihydroxylation of a corresponding unsaturated precursor. The Sharpless asymmetric dihydroxylation offers a highly efficient and stereoselective route, starting from an appropriate alkene.[1][2][3] For the synthesis of **1,2,3-octanetriol**, the logical precursor is 1-octene.

# Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve the enantioselective formation of a vicinal diol from an alkene.[1][4] The use of commercially available "AD-mix" reagents simplifies this process.[2]





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Caption: Sharpless asymmetric dihydroxylation of 1-octene.

#### **Experimental Protocol: Dihydroxylation of 1-Octene**

The following is a generalized experimental protocol for the Sharpless asymmetric dihydroxylation of 1-octene to produce **1,2,3-octanetriol**.

#### Materials:

- 1-Octene
- AD-mix- $\beta$  (or AD-mix- $\alpha$  for the opposite enantiomer)
- tert-Butanol
- Water
- Sodium sulfite
- · Ethyl acetate
- Brine solution



- Anhydrous magnesium sulfate
- Silica gel (for column chromatography)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
- Cool the resulting slurry to 0 °C in an ice bath.
- To the vigorously stirred slurry, add 1-octene dropwise.
- Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding solid sodium sulfite and continue stirring for one hour.
- Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 1,2,3-octanetriol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

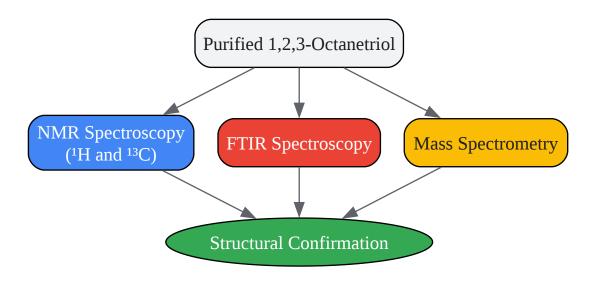
#### **Expected Quantitative Data:**

Parameter	Expected Value	Reference
Yield	85-98%	[3]
Enantiomeric Excess (ee)	>95%	[1][4]



# **Structural Characterization**

The synthesized **1,2,3-octanetriol** must be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.



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Caption: Experimental workflow for structural characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[5][6]

Table 1: Expected <sup>1</sup>H and <sup>13</sup>C NMR Data for **1,2,3-Octanetriol** (in CDCl<sub>3</sub>)



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
<sup>1</sup> H	~ 0.88	Triplet	-СН₃
~ 1.2-1.6	Multiplet	-(CH <sub>2</sub> ) <sub>4</sub> -	
~ 3.4-3.8	Multiplet	-CH(OH)- and - CH <sub>2</sub> (OH) protons	_
Broad	Singlet	-OH protons	_
13C	~ 14.1	-CH₃	_
~ 22.6, 25.7, 29.2, 31.8	-(CH <sub>2</sub> ) <sub>4</sub> -		_
~ 66.0, 72.5, 74.8	-C(1)H₂OH, - C(2)HOH, -C(3)HOH	_	

Note: The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy.[6][7][8]

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[9][10] [11][12]

Table 2: Expected FTIR Absorption Bands for 1,2,3-Octanetriol

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3600-3200 (broad)	O-H Stretch	Hydroxyl (-OH)
2955-2850	C-H Stretch	Alkyl (-CH <sub>2</sub> , -CH <sub>3</sub> )
1465	C-H Bend	Alkyl (-CH <sub>2</sub> )
1375	C-H Bend	Alkyl (-CH <sub>3</sub> )
1050-1150	C-O Stretch	Alcohol (-C-O)



#### Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for 1,2,3-Octanetriol

m/z Value	Proposed Fragment
162.1256	[M] <sup>+</sup> (Molecular Ion, C <sub>8</sub> H <sub>18</sub> O <sub>3</sub> <sup>+</sup> )
144	[M - H <sub>2</sub> O] <sup>+</sup>
131	[M - CH <sub>2</sub> OH] <sup>+</sup>
113	[M - H <sub>2</sub> O - CH <sub>2</sub> OH] <sup>+</sup>
101	[C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
73	[C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
43	[C₃H <sub>7</sub> ] <sup>+</sup>

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